molecular formula C12H10N2O3 B10857232 ATF3 inducer 1

ATF3 inducer 1

Cat. No.: B10857232
M. Wt: 230.22 g/mol
InChI Key: XAKSOGPEDDVQGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATF3 inducer 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, purification steps, and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure high purity and yield. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

ATF3 inducer 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

ATF3 inducer 1 has a wide range of scientific research applications, including:

Mechanism of Action

ATF3 inducer 1 exerts its effects by enhancing the expression of ATF3 protein and mRNA. ATF3 acts as a hub of the cellular adaptive-response network, modulating various signaling pathways involved in metabolism, immunity, and oncogenesis. The compound inhibits intestinal lipid absorption, enhances hepatic triglyceride hydrolysis and fatty acid oxidation, and promotes macrophage reverse cholesterol transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ATF3 inducer 1 is unique in its potent activation of ATF3, showing significant anti-metabolic syndrome activity in mouse models. Its ability to enhance both ATF3 protein and mRNA levels makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

7-methoxy-3-methyl-2H-chromeno[4,3-c]pyrazol-4-one

InChI

InChI=1S/C12H10N2O3/c1-6-10-11(14-13-6)8-4-3-7(16-2)5-9(8)17-12(10)15/h3-5H,1-2H3,(H,13,14)

InChI Key

XAKSOGPEDDVQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=C(C=C3)OC)OC2=O

Origin of Product

United States

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